molecular formula C9H14N2S B2576902 Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine CAS No. 643726-03-8

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

Cat. No.: B2576902
CAS No.: 643726-03-8
M. Wt: 182.29
InChI Key: CBIDDNFHMBPUTJ-UHFFFAOYSA-N
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Description

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a heterocyclic compound with a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine typically involves the reaction of 2-aminobenzothiazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
  • N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Uniqueness

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C9H14N2S
  • Molecular Weight : 170.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 3249913

The structure of this compound features a benzothiazole ring fused with a tetrahydro group, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzothiazole Ring : This is often achieved through the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds.
  • Reduction Steps : The tetrahydro group can be introduced through reduction reactions involving various reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Methylation : The final step generally involves methylating the amine group to yield the target compound.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Antitumor Activity

Studies have shown that related compounds in the benzothiazole family possess significant antitumor properties. For instance:

  • Selectivity Against Aneuploid Cells : Compounds similar to this compound have demonstrated high selectivity against aneuploid cell lines compared to diploid ones. This selectivity is crucial for developing targeted cancer therapies .

The precise mechanism of action for this compound is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors that regulate growth pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorHigh selectivity against aneuploid cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes
CytotoxicityVariable effects on normal versus cancerous cells

Notable Research Findings

  • A study identified that benzothiazole derivatives exhibit potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-361 .
  • Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the benzothiazole ring significantly enhance biological potency and selectivity .

Properties

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIDDNFHMBPUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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